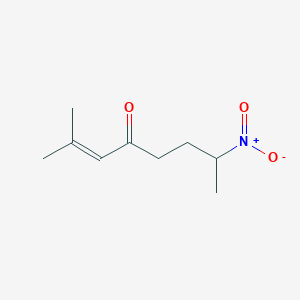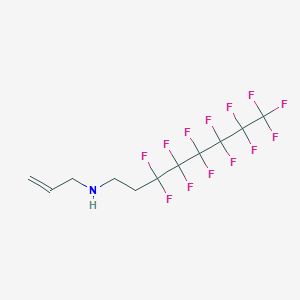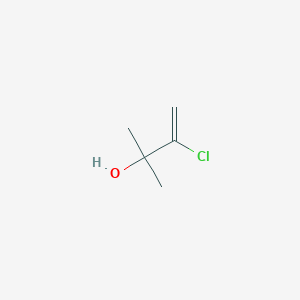![molecular formula C22H12O B14689117 Piceno[3,4-b]oxirene CAS No. 24972-04-1](/img/structure/B14689117.png)
Piceno[3,4-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piceno[3,4-b]oxirene is a heterocyclic chemical compound characterized by an unsaturated three-membered ring containing two carbon atoms and one oxygen atom. This compound is known for its unique structural properties and high reactivity due to the strain in its three-membered ring. It is a derivative of oxirene, which is an antiaromatic molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piceno[3,4-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol, followed by cyclization using N,N-dimethylformamide dimethyl acetal in the presence of dry tetrahydrofuran . The reaction is carried out at reflux temperature for 16 hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient solvents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piceno[3,4-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to more stable hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Piceno[3,4-b]oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of antiaromatic molecules and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of Piceno[3,4-b]oxirene involves its antiaromatic nature, which makes it highly reactive. The compound’s three-membered ring structure leads to significant ring strain, making it prone to undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to ring-opening reactions and the formation of more stable products .
Comparación Con Compuestos Similares
Similar Compounds
Oxirene: A simpler analog with a three-membered ring containing two carbon atoms and one oxygen atom.
Aziridine: A nitrogen analog of oxirene with a three-membered ring containing two carbon atoms and one nitrogen atom.
Uniqueness
Piceno[3,4-b]oxirene is unique due to its larger polycyclic structure compared to simpler oxirenes. This larger structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
24972-04-1 |
|---|---|
Fórmula molecular |
C22H12O |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
19-oxahexacyclo[12.9.0.02,11.05,10.015,21.018,20]tricosa-1(14),2(11),3,5,7,9,12,15(21),16,18(20),22-undecaene |
InChI |
InChI=1S/C22H12O/c1-2-4-14-13(3-1)5-6-16-15(14)7-8-18-17(16)9-10-20-19(18)11-12-21-22(20)23-21/h1-12H |
Clave InChI |
OYBRPWVHTRCLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=C5O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)


